1-[3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-3-methoxy-2,2-dimethylpropan-1-one
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Overview
Description
1-[3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-3-methoxy-2,2-dimethylpropan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-3-methoxy-2,2-dimethylpropan-1-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions using optimized conditions to ensure high yields and purity. These methods may include the use of parallel solid-phase synthesis and photocatalytic synthesis to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-3-methoxy-2,2-dimethylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-3-methoxy-2,2-dimethylpropan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-3-methoxy-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application .
Comparison with Similar Compounds
Similar Compounds
1-[3-(2-Alkoxyphenylcarbamoyloxy)-2-hydroxypropyl]-4-(4-fluorophenyl)piperazin-1-ium-chlorides: These compounds share a similar piperazine core structure and exhibit comparable biological activities.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds also contain a piperazine moiety and are known for their antibacterial and antifungal properties.
Uniqueness
1-[3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-3-methoxy-2,2-dimethylpropan-1-one is unique due to its specific substitution pattern and the presence of both hydroxypropyl and methoxy groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other piperazine derivatives .
Properties
IUPAC Name |
1-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-3-methoxy-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O3/c1-6-13-10-17(8-7-16(13)9-12(2)18)14(19)15(3,4)11-20-5/h12-13,18H,6-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBXYFYDHXENDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1CC(C)O)C(=O)C(C)(C)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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